molecular formula C9H11ClN2O5 B1294582 2'-Chloro-2'-deoxyuridine CAS No. 4753-04-2

2'-Chloro-2'-deoxyuridine

Cat. No. B1294582
CAS RN: 4753-04-2
M. Wt: 262.65 g/mol
InChI Key: XOTUXDQKWDTKSI-XVFCMESISA-N
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Description

2'-Chloro-2'-deoxyuridine is a modified nucleoside analog that has been studied for its potential antiviral properties. The molecular and crystal structure of this compound has been determined, showing that it crystallizes in an orthorhombic space group and retains a conformation similar to other pyrimidine nucleoside structures. Despite the chloro substitution at the 2' position, the compound does not exhibit significant differences in bond lengths, angles, or torsional angles compared to unmodified ribose residues in the same conformation .

Synthesis Analysis

The synthesis of 2'-chloro-2'-deoxyuridine and related compounds involves various chemical reactions. For instance, 5-substituted 2'-deoxyuridines have been synthesized using palladium-catalyzed coupling reactions, which include the formation of 5-(5-chlorothienyl-2-yl)-2'-deoxyuridine, a compound with potent activity against herpes simplex virus type 1 . Additionally, lithiation of protected 2'-deoxyuridine derivatives followed by reaction with electrophiles provides a general and regiospecific route to various 6-substituted 2'-deoxyuridines . Radioiodinated 2'-deoxyuridine has also been synthesized through iododemercuration, demonstrating the versatility of synthetic approaches for halogenated nucleosides .

Molecular Structure Analysis

The molecular structure of 2'-chloro-2'-deoxyuridine has been extensively analyzed. X-ray crystallography has revealed that the conformation of the base relative to the sugar is anti, and the conformation about the C(4')-C(5') bond is gauche,gauche. The 2'-chloro-2'-deoxyribose is puckered with C(2')-endo, which is consistent with other pyrimidine nucleoside structures . Vibrational studies using FTIR and FT-Raman spectroscopy have assigned the normal modes of vibration, indicating coupling between the chlorouracil base and the deoxyribose moiety .

Chemical Reactions Analysis

Chemical reactions involving 2'-chloro-2'-deoxyuridine and its analogs are crucial for understanding their biological activity and potential therapeutic applications. The conversion of 5-chloromethyl-2'-deoxyuridine to various derivatives, such as 5-methoxymethyl and 5-azidomethyl-2'-deoxyuridines, demonstrates the reactivity of the chloromethyl group and its utility in further chemical modifications . The hydrolysis of 3-(2-hydroxyethyl)-2'-deoxycytidine to 3-(2-hydroxyethyl)-2'-deoxyuridine under physiological conditions is another example of a relevant chemical reaction that impacts the stability and behavior of these nucleoside analogs in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-chloro-2'-deoxyuridine are influenced by its molecular structure. The crystallographic analysis provides insights into its solid-state properties, such as crystal packing and hydrogen bonding patterns . The vibrational spectroscopy studies contribute to the understanding of its chemical bonding and the impact of the chloro substitution on the nucleoside's dynamics . The pH-dependent hydrolysis behavior of related compounds also highlights the importance of environmental conditions on the stability and reactivity of these nucleoside analogs .

Scientific Research Applications

DNA Synthesis and Degradation Studies

  • Scientific Field : Molecular Biology
  • Application Summary : 2’-Chloro-2’-deoxyuridine is frequently halogenated to create thymidine analogues useful for studies of DNA synthesis and degradation mechanisms .
  • Methods of Application : The specific methods of application can vary, but generally involve the use of derivatized 2’-Deoxyuridines as labeling substrates. These include chloro-2’-deoxyuridine (CldU), bromodeoxyuridine (BrdU), and/or iododeoxyuridine (IdU) .
  • Results or Outcomes : The results of these studies can provide valuable insights into the mechanisms of DNA synthesis and degradation, although specific outcomes will depend on the exact nature of the experiment .

Cell Cycle Synchronization and DNA Replication Inhibition

  • Scientific Field : Cell Biology
  • Application Summary : 2’-Deoxyuridine is used as a nucleoside supplement for cell cycle synchronization and DNA replication inhibition .
  • Methods of Application : The compound is added to the culture media, where it acts as a mitotic inhibitor, minimizing the proliferation of certain cells .
  • Results or Outcomes : The use of 2’-Deoxyuridine in this context allows for the synchronization of the cell cycle, which can be crucial in various types of cell biology research .

Diagnosis of Megaloblastic Anemias

  • Scientific Field : Medical Diagnostics
  • Application Summary : Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .
  • Methods of Application : Deoxyuridine (dU) is used to indirectly determine if there are sufficient levels of folate and cobalamin in cell or tissue samples .
  • Results or Outcomes : This diagnostic method can help identify deficiencies in these crucial vitamins, which can in turn aid in the diagnosis and treatment of megaloblastic anemias .

Antitumor Activity

  • Scientific Field : Oncology
  • Application Summary : 2’-Chloro-2’-deoxyuridine is a purine nucleoside analog that has broad antitumor activity targeting indolent lymphoid malignancies .
  • Methods of Application : The compound is used in research settings to inhibit DNA synthesis and induce apoptosis in cancer cells .
  • Results or Outcomes : The use of 2’-Chloro-2’-deoxyuridine in this context can provide valuable insights into potential therapeutic strategies for treating certain types of cancer .

Safety And Hazards

2’-Chloro-2’-deoxyuridine is a potent mutagen, clastogen, and toxicant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment such as eyeshields and gloves should be used .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUXDQKWDTKSI-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2'-deoxyuridine

CAS RN

4753-04-2
Record name 2'-Chloro-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Chloro-2'-deoxyuridine
Reactant of Route 2
2'-Chloro-2'-deoxyuridine
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2'-Chloro-2'-deoxyuridine
Reactant of Route 4
2'-Chloro-2'-deoxyuridine
Reactant of Route 5
2'-Chloro-2'-deoxyuridine
Reactant of Route 6
2'-Chloro-2'-deoxyuridine

Citations

For This Compound
147
Citations
D Suck, W Saenger, J Hobbs - … et Biophysica Acta (BBA)-Nucleic Acids and …, 1972 - Elsevier
… The conformational parameters of 2'-chloro-2'-deoxyuridine in the crystalline state are similar to those found in other pyrimidine nucleoside structures: the orientation of the base with …
Number of citations: 18 www.sciencedirect.com
MA Ator, JA Stubbe - Biochemistry, 1985 - ACS Publications
… e observation that 2'-chloro-2'-deoxyuridine 5'-diphosphate (C1UDP)1 inactivates the Escherichia coli … The remaining 40% of the radioactivity was reisolated as 2'chloro-2'-deoxyuridine. …
Number of citations: 65 pubs.acs.org
JA Stubbe, JW Kozarich - Journal of the American Chemical …, 1980 - ACS Publications
… Our results clearly establish that pyrophosphate is quantitatively released from 2'-chloro-2'-deoxyuridine S'-diphosphate by the action of RDPR.Therefore, the enzymenot only catalyzes …
Number of citations: 47 pubs.acs.org
J Hobbs, H Sternbach, M Sprinzl, F Eckstein - Biochemistry, 1972 - ACS Publications
… in the presence of Mn2+ accepts 2 '-chloro-2 'deoxyuridine 5'-diphosphate as well as 2 '-… A recent X-ray study has shown that the crystal structure of 2'-chloro-2'-deoxyuridine (Ucl)* 1 …
Number of citations: 84 pubs.acs.org
J Stubbe, G Smith, RL Blakley - Journal of Biological Chemistry, 1983 - ASBMB
Incubation of [3'-3H]2'-chloro-2'-deoxyuridine 5'-triphosphate (CldUTP) with adenosylcobalamin (AdoCbl), reductant, and ribonucleotide reductase from Lactobacillus leichmannii results …
Number of citations: 21 www.jbc.org
GW Ashley, G Harris, JA Stubbe - Biochemistry, 1988 - ACS Publications
… The ribonucleoside triphosphate reductase (RTPR) of Lactobacillus leichmannii is inactivated by the substrate analogue 2'-chloro-2'-deoxyuridine 5'-triphosphate (C1UTP). Inactivation …
Number of citations: 33 pubs.acs.org
A Holý, D Cech - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
… • 2 '-anhydronucleosides to 3',5'~di-O"benzoyl-2' -chloro-2' -deoxyuridine derivatives by a stereospecific opening of the anhydro bond on treatment with hydrogen chloride; …
Number of citations: 4 cccc.uochb.cas.cz
JF Codington, IL Doerr, JJ Fox - The Journal of Organic Chemistry, 1964 - ACS Publications
… 2'-Chloro-2'-deoxyuridine [Vila(Cl)] was obtained in high yield in a reaction of Via with hydrogen chloride at 75-80 in dioxane. The 2'-bromo nucleoside [VIIa(Br)] was likewise obtained …
Number of citations: 238 pubs.acs.org
J Hobbs, F Eckstein - Nucleic Acids Research, 1975 - academic.oup.com
… In the 2'-chloro-2'-deoxyuridine series the 0^,2'-… diphosphate and 2'-chloro-2'-deoxyuridine diphosphate as well as … List of abbreviations: Ucl, 2'-chloro-2'-deoxyuridine; Ccl, 2'-chloro-2'- …
Number of citations: 1 academic.oup.com
GW Ashley, G Harris, JA Stubbe - Biochemistry, 1988 - ACS Publications
… The ribonucleoside triphosphate reductase of Lactobacillus leichmannii converts the substrate analogue 2'-chloro-2'-deoxyuridine S'-triphosphate (C1UTP) into a mixture of 2/-…
Number of citations: 7 pubs.acs.org

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